N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
6-N-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-6(2)12-7-3-4-8-9(5-7)14-10(11)13-8/h6-7,12H,3-5H2,1-2H3,(H2,11,13) |
InChI Key |
UZMLPKOLEWAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Intermediate (Compound of Formula II)
The synthesis begins with 4-acetamido-cyclohexanone , which undergoes bromination using bromine in aqueous solution at controlled temperatures (typically 25–45°C) to form 2-bromo-4-acetamido-cyclohexanone .
Thiourea is then added to this brominated intermediate, producing 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole dihydrobromide .
Subsequent refluxing with hydrobromic acid and concentration leads to the formation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole dihydrobromide .
The process is often conducted in a single reaction vessel with minimal isolation steps to improve yield and reduce solvent usage.
Neutralization with sodium hydroxide liberates the free base of the compound of formula II, which can be resolved using tartaric acid to obtain the optically pure S-isomer.
Reductive Alkylation to Form N6-Isopropyl Derivative
The compound of formula II undergoes reductive alkylation with isopropanal (or n-propanal for propyl derivatives) in the presence of a solvent mixture such as methanol and dichloromethane at 25–30°C.
Sodium borohydride (3–4 molar equivalents) is added in situ to reduce the imine intermediate, yielding the N6-isopropyl-substituted tetrahydrobenzothiazole-2,6-diamine.
The reaction mixture is quenched with brine, concentrated under vacuum at 50–55°C, and cooled to 15–20°C.
Potassium carbonate, ethyl acetate, and methanol are added to separate organic and aqueous layers, followed by concentration and purification steps including charcoal treatment and filtration.
Salt Formation and Purification
The free base is converted into its dihydrochloride monohydrate salt by treatment with hydrochloric acid under controlled conditions.
Purification involves crystallization and washing steps to remove impurities, including a major impurity identified as (6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N^A^-dipropyl.
Process Optimization and Impurity Control
The use of n-propylbromide as a propylating agent is discouraged due to its carcinogenic nature and high molar excess required (3–4 equivalents), leading to cost and safety concerns.
Alternative methods favor reductive alkylation with aldehydes and sodium borohydride, which reduces hazardous reagent use and improves scalability.
Impurity formation is monitored by chromatographic methods, and process parameters are optimized to minimize impurity B formation.
Summary Table of Preparation Steps
| Step No. | Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Bromination of 4-acetamido-cyclohexanone | Bromine, aqueous solution, 25–45°C, dropwise addition | Controlled temperature critical for selectivity |
| 2 | Reaction with thiourea | Thiourea, aqueous medium | Forms tetrahydrobenzothiazole intermediate |
| 3 | Reflux with hydrobromic acid | Hydrobromic acid, reflux | Produces dihydrobromide salt |
| 4 | Neutralization and isolation | Sodium hydroxide, filtration | Yields free base compound of formula II |
| 5 | Reductive alkylation with isopropanal | Isopropanal, sodium borohydride, MeOH/DCM, 25–30°C | Forms N6-isopropyl derivative |
| 6 | Quenching and extraction | Brine, potassium carbonate, ethyl acetate, methanol | Separation of layers and impurity removal |
| 7 | Salt formation and purification | Hydrochloric acid, crystallization | Yields dihydrochloride monohydrate salt |
Research Findings and Industrial Relevance
The improved process using reductive alkylation reduces the use of hazardous alkylating agents and improves yield and purity, making it more suitable for commercial scale-up.
Continuous reaction setups with minimal isolation steps reduce solvent consumption and effluent generation, enhancing environmental compliance.
Control of reaction temperature, reagent equivalents, and purification steps is critical to minimize impurity formation and achieve pharmaceutical-grade product.
Chemical Reactions Analysis
Types of Reactions
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 2 and 6 positions can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine has been studied for its potential therapeutic effects in various diseases:
- Neurodegenerative Disorders : Research indicates that this compound may exhibit neuroprotective properties. It has shown promise in models of Parkinson's disease due to its ability to modulate dopamine receptor activity, similar to other compounds like pramipexole .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .
Cosmetic Industry
The compound's unique properties make it a candidate for use in cosmetic formulations:
- Skin Care Products : Its potential moisturizing and anti-aging effects are being explored in topical formulations. Studies have assessed its compatibility with various skin types and its efficacy in enhancing skin hydration levels .
Material Science
This compound has applications beyond biological sciences:
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices is being investigated for applications in coatings and adhesives .
Case Study 1: Neuroprotective Effects
A study published in a pharmacological journal demonstrated that this compound significantly reduced neuroinflammation and improved motor function in animal models of Parkinson's disease. The results indicated a dose-dependent response with optimal neuroprotection observed at lower doses .
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing the effectiveness of a cream containing this compound on aged skin, participants reported noticeable improvements in skin texture and hydration after four weeks of use. The study highlighted the compound's potential as an effective ingredient in anti-aging products .
Mechanism of Action
The mechanism of action of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
The pharmacological and structural properties of N6-isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine can be contextualized against three classes of analogs:
Structural Modifications and Receptor Affinity
| Compound Name | N6 Substituent | Additional Modifications | Key Pharmacological Properties | References |
|---|---|---|---|---|
| N6-Isopropyl variant | Isopropyl | None | Hypothesized improved D3 selectivity due to steric bulk; potential enhanced metabolic stability | [19, 20] |
| Pramipexole | Propyl (S-enantiomer) | None | D3-preferring agonist (Ki D3 = 2.2 nM; D2/D3 = 7.3); FDA-approved for Parkinson’s disease | [19, 20] |
| D-264 | Propyl | Biphenyl-piperazine ethyl chain | Dual D2/D3 agonist (D3 EC50 = 1.3 nM); neuroprotective in PD models | [3, 4, 16] |
| D-301 | Propyl | Isoquinoline-piperazine ethyl chain | D3-selective (EC50 D3 = 0.52 nM; D2/D3 = 223); potent in vivo activity in PD models | [6, 13] |
| Compound (±)-5a | Propyl | Methoxyindole-piperazine ethyl chain | Dual D2/D3 agonist (D3 EC50 = 0.9 nM); radical scavenging activity | [11, 17] |
| Ethylurea derivatives | Variable | Thiazole-urea groups | E. coli DNA gyrase inhibition (IC50 = 1–10 µM); divergent therapeutic application | [18] |
Key Observations :
- N6 Substituent Effects: The isopropyl group introduces steric bulk, which may reduce nonspecific binding compared to smaller alkyl chains (e.g., propyl in pramipexole). However, excessive bulk could compromise D3 receptor affinity, necessitating empirical validation .
- Piperazine-Based Extensions: Compounds like D-264 and D-301 incorporate aromatic piperazine moieties, enhancing D3 selectivity and potency. The isoquinoline group in D-301 achieves a 223-fold D3/D2 selectivity ratio, underscoring the role of aromatic hydrophobicity in receptor interactions .
- Enantiomeric Specificity : The (S)-enantiomer of pramipexole exhibits superior D3 affinity over the (R)-form, suggesting that stereochemistry critically influences activity .
Pharmacokinetic and Therapeutic Profiles
- Metabolic Stability : Alkyl chain length and branching (e.g., isopropyl vs. propyl) influence lipophilicity and cytochrome P450 metabolism. Isopropyl’s branched structure may slow oxidative degradation, extending half-life .
- Neuroprotection: D-264 and D-301 demonstrate neuroprotective effects in PD models via antioxidant mechanisms, independent of receptor agonism .
- Therapeutic Scope : While most analogs target dopamine receptors, ethylurea derivatives (e.g., compound 32, IC50 = 1.2 µM) inhibit bacterial DNA gyrase, highlighting the scaffold’s versatility .
In Vivo Efficacy
- Pramipexole : Reduces motor deficits in 6-OHDA-lesioned rats (ED50 = 0.3 mg/kg) but lacks neuroprotective efficacy at therapeutic doses .
- D-301 : At 0.1 mg/kg, reverses contralateral rotations in PD models and reduces oxidative stress markers .
- D-264 : Improves locomotor activity at 1 mg/kg in MPTP-treated mice, with sustained effects post-treatment .
Biological Activity
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine (CAS No. 104617-64-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C10H17N3S
- Molecular Weight : 211.33 g/mol
- CAS Number : 104617-64-3
- Solubility : Soluble in various solvents with a reported solubility of approximately 0.864 mg/ml .
This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in bacterial DNA replication and cancer cell proliferation. Notably, it has been shown to inhibit DNA gyrase and topoisomerase IV in Escherichia coli, which are essential for bacterial survival and replication.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole compounds, including this compound, possess significant antibacterial properties. The compound's effectiveness against various strains of bacteria can be summarized as follows:
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| This compound | E. coli | 12 |
| Benzothiazole derivatives | S. aureus | 33 |
These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. The following table summarizes the effects observed against different cancer cell lines:
| Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|
| A431 | 1 - 4 | Inhibition of proliferation |
| A549 | 1 - 4 | Apoptosis induction |
| H1299 | 1 - 4 | Cell cycle arrest |
These results suggest that modifications to the benzothiazole core can enhance anticancer activity and provide a pathway for developing dual-action therapeutics targeting both inflammation and tumor growth .
Case Studies
-
Study on Antibacterial Properties :
A study investigated the structural optimization of thiazole derivatives to enhance their activity against E. coli. The compound N6-Isopropyl was found to significantly inhibit DNA gyrase with an IC50 value of 12 μM. Structural analysis indicated that specific substitutions on the thiazole ring improved binding affinity to the target enzyme . -
Anticancer Evaluation :
In another study focusing on anticancer activity, compounds derived from benzothiazole were synthesized and screened for their efficacy against human cancer cell lines. The lead compound exhibited significant cytotoxic effects at low concentrations (1 - 4 μM), leading to apoptosis and reduced migration in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
